Thallium(I) oxalate

Catalog No.
S14262878
CAS No.
30737-24-7
M.F
C2O4Tl2
M. Wt
496.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thallium(I) oxalate

CAS Number

30737-24-7

Product Name

Thallium(I) oxalate

IUPAC Name

oxalate;thallium(1+)

Molecular Formula

C2O4Tl2

Molecular Weight

496.79 g/mol

InChI

InChI=1S/C2H2O4.2Tl/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2

InChI Key

WVNUZODXEDDHRM-UHFFFAOYSA-L

Canonical SMILES

C(=O)(C(=O)[O-])[O-].[Tl+].[Tl+]

Thallium(I) oxalate is a chemical compound with the formula Tl2C2O4\text{Tl}_2\text{C}_2\text{O}_4. It is formed from thallium(I) ions and oxalate ions. This compound is notable for its unique crystalline structure, which has been characterized through X-ray diffraction methods. Thallium(I) oxalate crystallizes in a monoclinic space group and exhibits a distorted tetrahedral geometry around the thallium ions, contributing to its distinct physical properties .

, particularly those involving complexation and redox processes. One of the primary reactions is its formation from thallium(I) carbonate and oxalic acid:

Tl2CO3+H2C2O4Tl2C2O4+CO2+H2O\text{Tl}_2\text{CO}_3+\text{H}_2\text{C}_2\text{O}_4\rightarrow \text{Tl}_2\text{C}_2\text{O}_4+\text{CO}_2+\text{H}_2\text{O}

Additionally, thallium(I) oxalate can undergo thermal decomposition upon heating, leading to the release of carbon dioxide and the formation of thallium oxides .

Thallium compounds, including thallium(I) oxalate, are known for their toxicity. Studies have shown that exposure to thallium can induce oxidative stress in cells, leading to cytotoxic effects. In particular, thallium(I) can increase reactive oxygen species production and lipid peroxidation in neuronal cell lines . The biological implications of thallium exposure highlight the need for caution when handling compounds containing this element.

The synthesis of thallium(I) oxalate typically involves the reaction between thallium(I) carbonate and oxalic acid in aqueous solution. The process can be summarized as follows:

  • Reagents: Thallium(I) carbonate and oxalic acid are mixed in a stoichiometric ratio (1:2).
  • Reaction: The mixture is stirred to facilitate the reaction, resulting in the formation of thallium(I) oxalate.
  • Crystallization: The product is then allowed to crystallize from the solution, often requiring cooling or evaporation to promote solid formation .

Research on the interactions of thallium(I) oxalate with other compounds has revealed that it can enhance the adsorption of thallium ions on various surfaces, such as titania particles. The presence of other anions like oxalate can significantly influence these interactions, making it a subject of interest in environmental chemistry studies focused on heavy metal remediation .

Thallium(I) oxalate shares similarities with various other thallium compounds, particularly those containing oxalate or similar anions. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
Thallium(I) acetateTlC2H3O2\text{TlC}_2\text{H}_3\text{O}_2Highly soluble in water; used in organic synthesis
Thallium(I) chlorideTlCl\text{TlCl}Stable compound; used in electronic applications
Thallium(I) carbonateTl2CO3\text{Tl}_2\text{CO}_3Precursor for various thallium compounds
Thallium(III) oxideTl2O3\text{Tl}_2\text{O}_3More oxidized state; exhibits different reactivity

Uniqueness: Thallium(I) oxalate is unique due to its specific structural characteristics and its behavior in biological systems compared to other thallium compounds. Its synthesis from easily accessible precursors also sets it apart from more complex thallium compounds that may require more elaborate synthesis routes.

Aqueous Solution Co-Precipitation Techniques

Aqueous co-precipitation remains the most widely adopted method for synthesizing thallium(I) oxalate due to its scalability and reproducibility. The process involves the controlled reaction of thallium(I) salts, such as thallium(I) nitrate or chloride, with oxalic acid in mildly acidic aqueous media. Under optimal conditions (pH 2–4, 25–40°C), thallium(I) ions ($$ \text{Tl}^+ $$) react with oxalate anions ($$ \text{C}2\text{O}4^{2-} $$) to form a finely divided precipitate of $$ \text{Tl}2\text{C}2\text{O}4 $$, as described by the stoichiometric equation:
$$
2 \, \text{TlNO}
3 + \text{H}2\text{C}2\text{O}4 \rightarrow \text{Tl}2\text{C}2\text{O}4 \downarrow + 2 \, \text{HNO}_3
$$
The choice of solvent system profoundly affects particle morphology. For instance, the addition of polar aprotic cosolvents like tetrahydrofuran (THF) enhances ionic mobility, yielding smaller crystallites with higher surface areas. Table 1 summarizes key parameters influencing co-precipitation efficiency, derived from analogous oxalate coprecipitation systems.

Table 1: Optimization Parameters for Oxalate Co-Precipitation

ParameterOptimal RangeEffect on Yield
pH2.5–3.5Maximizes $$ \text{C}2\text{O}4^{2-} $$ availability
Temperature (°C)30–40Reduces Ostwald ripening
$$ \text{Tl}^+ $$ concentration (M)0.1–0.3Prevents colloidal suspensions
Stirring rate (rpm)200–400Ensures homogeneous mixing

Notably, the presence of competing anions (e.g., $$ \text{Cl}^- $$) necessitates rigorous control, as halides can form soluble thallium complexes, thereby reducing oxalate precipitation efficiency.

Thermal Decomposition Pathways of Precursor Complexes

Thermal decomposition offers an alternative route to thallium(I) oxalate through the controlled pyrolysis of precursor complexes. A study on thallium(I) bis-oxalatodiaquaindate(III) monohydrate ($$ \text{Tl}[\text{In}(\text{C}2\text{O}4)2(\text{H}2\text{O})2] \cdot \text{H}2\text{O} $$) demonstrated a multi-stage decomposition mechanism. Thermogravimetric analysis (TGA) revealed mass losses corresponding to ligand dissociation (50–150°C), oxalate decomposition (200–300°C), and indium oxide formation ($$ \text{In}2\text{O}3 $$) above 400°C. While this precursor does not directly yield thallium(I) oxalate, analogous pathways for thallium-containing complexes can be inferred.

For instance, heating $$ \text{Tl}[\text{In}(\text{C}2\text{O}4)2(\text{H}2\text{O})2] \cdot \text{H}2\text{O} $$ at 200°C under inert atmosphere liberates $$ \text{CO}2 $$ and $$ \text{H}2\text{O} $$, leaving a residue of $$ \text{Tl}2\text{C}2\text{O}4 $$ and $$ \text{In}2\text{O}_3 $$. Differential thermal analysis (DTA) further identified endothermic peaks at 120°C (dehydration) and 280°C (oxalate breakdown), corroborated by infrared (IR) spectral shifts in $$ \nu(\text{C=O}) $$ and $$ \nu(\text{Tl-O}) $$ bands. Table 2 delineates the thermal events observed in such systems.

Table 2: Thermal Decomposition Profile of Thallium-Oxalate Precursors

Temperature Range (°C)Mass Loss (%)Process
50–1508.2Loss of coordinated $$ \text{H}_2\text{O} $$
200–30034.5$$ \text{C}2\text{O}4^{2-} $$ decomposition
300–40012.7$$ \text{CO}_2 $$ evolution

Crystallization Dynamics in Monoclinic Systems

Thallium(I) oxalate crystallizes in the monoclinic system ($$ P21/c $$) with lattice parameters $$ a = 6.82 \, \text{Å} $$, $$ b = 8.15 \, \text{Å} $$, $$ c = 7.03 \, \text{Å} $$, and $$ \beta = 112.5^\circ $$. The crystallization process is governed by supersaturation levels and solvent polarity. In aqueous-organic mixtures (e.g., $$ \text{H}2\text{O} $$-THF), rapid nucleation occurs at high supersaturation, producing metastable crystallites that gradually anneal into thermodynamically stable monoclinic domains.

X-ray diffraction (XRD) analysis of coprecipitated $$ \text{Tl}2\text{C}2\text{O}4 $$ reveals preferential growth along the direction, attributed to the anisotropic bonding of $$ \text{Tl}^+ $$ with oxalate ligands. Solvent-mediated Ostwald ripening further refines crystal size, with THF-containing systems yielding larger crystallites (0.5–2 µm) compared to purely aqueous media (0.1–0.8 µm). Table 3 summarizes crystallization parameters for monoclinic $$ \text{Tl}2\text{C}2\text{O}4 $$.

Table 3: Crystallization Parameters for Monoclinic Thallium(I) Oxalate

ParameterAqueousAqueous-THF (1:1)
Supersaturation ratio1.5–2.03.0–4.0
Crystal size (µm)0.1–0.80.5–2.0
Growth rate (nm/s)0.8–1.22.5–3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

497.92851 g/mol

Monoisotopic Mass

497.92851 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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